![molecular formula C18H15NO3 B6337464 4-(2,6-Dimethoxybenzoyl)quinoline; 97% CAS No. 1187163-88-7](/img/structure/B6337464.png)
4-(2,6-Dimethoxybenzoyl)quinoline; 97%
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Description
4-(2,6-Dimethoxybenzoyl)quinoline is a chemical compound with a molecular formula of C18H15NO3 and a molecular weight of 293.3 g/mol . It is not intended for human or veterinary use and is used only for research.
Molecular Structure Analysis
The InChI code for 4-(2,6-Dimethoxybenzoyl)quinoline is 1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Medicinal Chemistry: Anticancer and Antimicrobial Applications
3-(2,6-Dimethoxybenzoyl)quinoline has been identified as a core structure in various pharmacologically active compounds. Its derivatives are explored for anticancer , antimicrobial , and antituberculosis activities. The compound’s ability to intercalate with DNA or inhibit key enzymes makes it a valuable scaffold in drug discovery.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In synthetic organic chemistry, 3-(2,6-Dimethoxybenzoyl)quinoline serves as a precursor for synthesizing complex heterocyclic structures . Its reactivity allows for the construction of diverse quinoline derivatives, which are crucial in developing new organic compounds.
Material Science: Electronic and Photonic Materials
The quinoline moiety is integral to materials science, particularly in creating electronic and photonic materials due to its stable aromatic system and electronic properties . It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: Catalysts and Reagents
This compound is utilized in chemical research as a catalyst and reagent for various synthetic transformations . Its stability and reactivity under different conditions make it a versatile agent in promoting or facilitating chemical reactions.
Industrial Chemistry: Dyes and Pigments
Quinoline derivatives are traditionally used in the production of dyes and pigments . The compound’s structure can be modified to produce a range of colors, which are used in textiles, inks, and coatings.
Drug Discovery: Lead Compound Development
3-(2,6-Dimethoxybenzoyl)quinoline is a lead compound in drug discovery programs for its broad spectrum of biological activities . It is a ‘privileged structure’ that is often modified to enhance its pharmacological properties.
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)13-10-12-6-3-4-7-14(12)19-11-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNYZXXRUDORLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethoxybenzoyl)quinoline |
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